molecular formula C17H13Cl2N5O2 B3986883 1-(3,4-dichlorophenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole

1-(3,4-dichlorophenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole

Cat. No. B3986883
M. Wt: 390.2 g/mol
InChI Key: ZYBFMQRYILJUHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dichlorophenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole, commonly known as DNP, is a chemical compound that has been widely used in scientific research. DNP has a unique structure that makes it an important tool for studying various biochemical and physiological processes.

Mechanism of Action

DNP acts as an uncoupling agent, disrupting the normal process of oxidative phosphorylation in mitochondria. It allows protons to leak across the mitochondrial membrane, bypassing the ATP synthase enzyme and dissipating the proton gradient. This leads to a decrease in ATP production and an increase in metabolic rate.
Biochemical and Physiological Effects:
DNP has been shown to increase metabolic rate and promote weight loss in animal studies. It has also been shown to improve insulin sensitivity and lower blood glucose levels in diabetic mice. However, DNP can also cause adverse effects, such as hyperthermia, oxidative stress, and even death.

Advantages and Limitations for Lab Experiments

DNP is a powerful tool for studying various biological processes, but it also has its limitations. One of the major limitations is its potential toxicity, which can limit its use in vivo. Additionally, DNP can be difficult to work with due to its insolubility in water and its tendency to form aggregates.

Future Directions

There are several potential future directions for research involving DNP. One area of interest is the development of safer and more effective uncoupling agents for use in metabolic research. Another area of interest is the investigation of the role of mitochondrial dysfunction in various diseases, such as obesity and diabetes. Finally, the potential use of DNP as a therapeutic agent for these diseases should also be explored.
Conclusion:
In conclusion, 1-(3,4-dichlorophenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole, or DNP, is a powerful tool for studying various biological processes. Its unique structure and mechanism of action make it an important tool for investigating the role of mitochondria in energy metabolism, as well as the mechanisms of oxidative stress and cell death. However, its potential toxicity and limitations should be carefully considered when using it in scientific research.

Scientific Research Applications

DNP has been widely used in scientific research as a tool to study various biological processes. It has been used to investigate the role of mitochondria in energy metabolism, as well as the mechanisms of oxidative stress and cell death. DNP has also been used to study the effects of temperature on metabolic rate and the regulation of body weight.

properties

IUPAC Name

[1-(3,4-dichlorophenyl)-3,5-dimethylpyrazol-4-yl]-(3-nitrophenyl)diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N5O2/c1-10-17(21-20-12-4-3-5-14(8-12)24(25)26)11(2)23(22-10)13-6-7-15(18)16(19)9-13/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBFMQRYILJUHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC(=C(C=C2)Cl)Cl)C)N=NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3,4-dichlorophenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole
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1-(3,4-dichlorophenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole
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1-(3,4-dichlorophenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole
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1-(3,4-dichlorophenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole
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1-(3,4-dichlorophenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole
Reactant of Route 6
1-(3,4-dichlorophenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole

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